Clophedianol
Overview
Description
Clophedianol is an antitussive used for the symptomatic relief of acute cough caused by minor throat and bronchial irritation . It is a centrally-acting cough suppressant .
Synthesis Analysis
The synthesis of Clophedianol involves a Mannich reaction on o-chloroacetopheno and paraformaldehyde as well as dimethylamine hydrochloride in the presence of an acid catalyst . The reaction is performed in an organic solvent to prepare 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride .
Molecular Structure Analysis
The molecular formula of Clophedianol is C17H20ClNO . Its average mass is 289.800 Da and its monoisotopic mass is 289.123352 Da .
Scientific Research Applications
Pharmacogenomic Approach in Antiplatelet Therapy
The pharmacogenomic approach to selecting antiplatelet therapy, such as clopidogrel, in patients with acute coronary syndromes (ACS) reveals that genetic and clinical characteristics can guide therapy choice to improve clinical outcomes. This approach, incorporating genotyping for key polymorphisms (ABCB1, CYP2C192, and CYP2C1917), demonstrated a significant reduction in ischemic and bleeding events compared to standard care based only on clinical characteristics (Notarangelo et al., 2018).
Genetic Polymorphisms and Clopidogrel Response
The role of genetic polymorphisms, especially in cytochrome P-450 (CYP) enzymes, is crucial in the metabolism and effectiveness of clopidogrel. Carriers of CYP2C19 reduced-function alleles exhibit significantly lower levels of active clopidogrel metabolites and diminished platelet inhibition, leading to higher rates of adverse cardiovascular events (Mega et al., 2009).
Pharmacogenetics in Neurointerventional Procedures
In the field of pharmacogenetics, clopidogrel is a widely researched drug. Its application in neurointerventional procedures underscores the importance of understanding an individual's genetic background to predict drug efficacy and tailor therapy accordingly (Rakicevic & Nestorović, 2018).
Genetic Factors in Clopidogrel Resistance
The impact of genetic polymorphism, particularly CYP2C19 alleles, is significant in understanding clopidogrel resistance (CR) among different populations, including Asians. This understanding is pivotal in the development of personalized medicine, highlighting racial differences in drug reactions and contributing to better clinical outcomes (Akkaif et al., 2021).
Clopidogrel in Scientific Fish-Collecting
In a different application, clove oil, related to clopidogrel, is usedin scientific fish-collecting. Studies suggest that small amounts of clove oil applied during collections rarely visibly stress corals. However, the effects of clove oil on coral survivorship, growth, and reproduction at ecologically significant scales require further investigation. This highlights the importance of evaluating environmental costs and benefits of research methods in marine ecosystems (Robertson & Smith-Vaniz, 2010).
Epigenetic Regulation in Stroke Patients on Clopidogrel
Research indicates that epigenetic factors, such as differential methylation, may significantly contribute to the variability in clopidogrel response and recurrence of ischemic events in stroke patients. This discovery offers a new dimension to understanding individual responses to clopidogrel, highlighting the role of epigenetics in patient treatment and management (Gallego-Fábrega et al., 2016).
Clopidogrel and Platelet-Leukocyte Interaction
Clopidogrel inhibits platelet aggregation and platelet-leukocyte adhesion, impacting inflammatory and pro-atherothrombotic functions in leukocytes. This effect may contribute to the reduction of inflammation underlying atherosclerosis and its acute complications, demonstrating the broader implications of clopidogrel beyond its primary antiplatelet role (Evangelista et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCHFMBCVFFYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
511-13-7 (hydrochloride) | |
Record name | Clofedanol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022789 | |
Record name | Chlophedianol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlophedianol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.21e-02 g/L | |
Record name | Chlophedianol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain. | |
Record name | Clofedanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Chlophedianol | |
CAS RN |
791-35-5 | |
Record name | Chlophedianol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=791-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Clofedanol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clofedanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clofedanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113595 | |
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Record name | Chlophedianol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clofedano | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHLOPHEDIANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42C50P12AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Chlophedianol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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